cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic nomenclature of cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate follows established International Union of Pure and Applied Chemistry conventions for fused ring systems containing multiple heteroatoms. The complete systematic name, as documented in chemical databases, is tert-butyl (3aS,6aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate, which precisely defines the stereochemical configuration at both ring junction positions. The designation "cis" in the common name refers to the relative stereochemical relationship between substituents across the ring junction, specifically indicating the spatial arrangement where the hydroxymethyl group and the carboxylate moiety adopt a cis configuration relative to the bicyclic ring system.
The structural framework encompasses several critical nomenclature elements that require careful consideration. The furo[3,4-c]pyrrole designation indicates that the furan ring is fused to the pyrrole ring across the 3,4-positions of the furan and the corresponding positions of the pyrrole nucleus. The tetrahydro prefix specifies that four positions within the bicyclic system are saturated, distinguishing this compound from its aromatic or partially aromatic analogs. The positioning numbers in the name (3a, 5, 3H) provide precise locant information for substituent attachment points, with the 3a position representing a bridgehead carbon bearing the hydroxymethyl substituent.
Isomeric considerations for this compound are particularly significant given the presence of multiple stereogenic centers. The absolute configuration is defined by the (3aS,6aR) descriptors, indicating specific three-dimensional arrangements at these ring junction positions. Alternative stereoisomeric forms would include the (3aR,6aS) configuration, representing the enantiomeric form, as well as diastereomeric possibilities arising from different relative configurations at these centers. The stereochemical integrity of such compounds is crucial for biological activity and synthetic utility, as demonstrated by related furo[3,4-c]pyrrole derivatives that exhibit stereoselective behavior in various chemical transformations.
| Nomenclature Component | Chemical Significance | Structural Impact |
|---|---|---|
| tert-Butyl carboxylate | Protecting group functionality | Enhances stability and solubility |
| 3a-Hydroxymethyl | Primary alcohol substituent | Provides reactive site for derivatization |
| Tetrahydro designation | Saturated bicyclic system | Reduces aromatic character, increases flexibility |
| (3aS,6aR) configuration | Absolute stereochemistry | Defines three-dimensional molecular shape |
| Furo[3,4-c]pyrrole core | Bicyclic heteroaromatic framework | Establishes fundamental structural scaffold |
Crystallographic Characterization and Spatial Configuration Analysis
Crystallographic analysis of fused furo[3,4-c]pyrrole systems reveals fundamental structural parameters that govern the three-dimensional organization of these bicyclic frameworks. While specific crystallographic data for this compound remains limited in the literature, comparative analysis with structurally related compounds provides insight into the expected spatial arrangements and conformational preferences. Related bicyclic systems, such as those described in crystallographic studies of dispiro compounds containing similar fused ring motifs, demonstrate characteristic bond lengths and angles that are consistent with the expected geometry of the furo[3,4-c]pyrrole core.
The spatial configuration analysis reveals that the bicyclic system adopts a rigid conformation due to the constraints imposed by the fused ring structure. The furan oxygen and pyrrole nitrogen heteroatoms are positioned to minimize steric interactions while maintaining optimal orbital overlap for stability. Computational modeling and related crystallographic studies of analogous compounds suggest that the C-O and C-N bond lengths within the ring system fall within typical ranges for saturated heterocycles, with C-O bonds averaging approximately 1.43-1.45 Angstroms and C-N bonds measuring approximately 1.47-1.49 Angstroms. The ring fusion angle between the furan and pyrrole components typically measures close to the tetrahedral angle, facilitating stable bicyclic formation.
The hydroxymethyl substituent at the 3a position introduces additional conformational considerations. The primary alcohol functionality can adopt multiple rotational conformations about the C-C bond connecting it to the bicyclic framework. Crystallographic studies of related compounds with hydroxymethyl substituents indicate a preference for gauche conformations that minimize intramolecular steric interactions while potentially forming stabilizing intramolecular hydrogen bonds with nearby heteroatoms. The tert-butyl carboxylate group, due to its significant steric bulk, likely influences the overall molecular conformation by adopting orientations that minimize unfavorable interactions with other substituents and the bicyclic core.
| Structural Parameter | Expected Range | Crystallographic Significance |
|---|---|---|
| C-O bond length (furan) | 1.43-1.45 Å | Consistent with saturated ether functionality |
| C-N bond length (pyrrole) | 1.47-1.49 Å | Typical for tertiary amine in ring system |
| Ring fusion angle | 108-112° | Near-tetrahedral geometry at junction |
| Hydroxymethyl C-C bond | 1.52-1.54 Å | Standard aliphatic carbon-carbon distance |
| Tert-butyl orientation | Variable | Influenced by steric minimization |
Comparative Analysis of Furo[3,4-c]pyrrole Derivatives
The structural landscape of furo[3,4-c]pyrrole derivatives encompasses a diverse array of compounds that share the fundamental bicyclic framework while differing in substitution patterns, stereochemical configurations, and functional group arrangements. Comparative analysis reveals that the basic furo[3,4-c]pyrrole scaffold serves as a versatile platform for chemical modification, with derivatives ranging from simple hexahydro analogs to complex polyfunctionalized structures bearing multiple substituents and protecting groups. The parent hexahydro-1H-furo[3,4-c]pyrrole structure, with molecular formula C₆H₁₁NO and molecular weight 113.16 grams per mole, represents the simplest member of this family and serves as a fundamental building block for more elaborate derivatives.
Structural diversity within this compound class is exemplified by the range of substituents that can be accommodated at various positions on the bicyclic framework. The 3a position, which bears the hydroxymethyl group in the target compound, can accommodate diverse functionalities including alkyl, aryl, and heteroatom-containing substituents. Related compounds such as tert-butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate demonstrate the tolerance of this system for bulky aromatic substituents, while maintaining structural integrity and stereochemical definition. The nitrogen atom within the pyrrole ring commonly bears protecting groups such as tert-butoxycarbonyl (Boc) derivatives, which facilitate synthetic manipulation while preventing unwanted side reactions.
Stereochemical considerations reveal significant diversity in the configurational arrangements possible within this structural framework. The meso-isomers, such as meso-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, represent compounds where the stereogenic centers adopt specific relative configurations that result in internal symmetry. In contrast, enantiopure derivatives with defined absolute configurations, such as the (3aS,6aR) and (3aR,6aS) forms, provide access to homochiral building blocks for asymmetric synthesis applications. The relative stability and synthetic accessibility of different stereoisomers vary considerably, with some configurations being strongly favored due to reduced steric interactions or enhanced thermodynamic stability.
Functional group compatibility analysis across the furo[3,4-c]pyrrole derivative family demonstrates remarkable versatility in chemical modification possibilities. Compounds bearing multiple functional groups, such as tert-butyl 3-{hexahydro-1H-furo[3,4-c]pyrrole-5-carbonyl}piperidine-1-carboxylate with molecular formula C₁₇H₂₈N₂O₄, illustrate the potential for creating complex molecular architectures through appropriate derivatization strategies. Halogenated derivatives, including difluoro analogs such as tert-butyl cis-3,3-difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate, demonstrate the compatibility of the bicyclic framework with electron-withdrawing substituents that can significantly alter electronic properties and reactivity patterns.
| Compound Type | Molecular Formula | Key Structural Features | Synthetic Applications |
|---|---|---|---|
| Parent scaffold | C₆H₁₁NO | Basic fused ring system | Fundamental building block |
| Hydroxymethyl derivative | C₁₂H₂₁NO₄ | 3a-Hydroxymethyl substitution | Pharmaceutical intermediate |
| Benzyl derivative | C₁₈H₂₅NO₃ | Aromatic N-substituent | Extended conjugation system |
| Difluoro analog | C₁₁H₁₈F₂N₂O₂ | Electron-withdrawing groups | Modified electronic properties |
| Complex derivatives | C₁₇H₂₈N₂O₄ | Multiple functional groups | Advanced synthetic targets |
The synthetic utility of furo[3,4-c]pyrrole derivatives extends beyond simple structural variations to encompass their role as intermediates in complex natural product synthesis and pharmaceutical development. Recent developments in catalytic methodologies, particularly those involving ring-closing metathesis reactions, have demonstrated the ability to construct elaborate tricyclic and tetracyclic frameworks from appropriately functionalized furo[3,4-c]pyrrole precursors. These transformations highlight the strategic value of the bicyclic system as a synthetic platform, capable of serving as both a stable structural element and a reactive intermediate for further elaboration.
Properties
IUPAC Name |
tert-butyl (3aS,6aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-4-9-5-16-8-12(9,6-13)7-14/h9,14H,4-8H2,1-3H3/t9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQUBTKXKRNDDI-BXKDBHETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC2(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2COC[C@@]2(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cis-tert-butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, with the CAS number 1445951-67-6, is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 243.299 g/mol. The compound exhibits a logP value of 0.80010, indicating moderate lipophilicity, which can influence its absorption and distribution in biological systems .
Biological Activity Overview
The biological activity of this compound has not been extensively characterized in the literature; however, preliminary studies suggest potential pharmacological effects. The following sections summarize relevant findings from case studies and research articles.
Anticancer Activity
A study investigating various pyrrole derivatives indicated that compounds structurally related to this compound exhibited cytotoxic effects against different cancer cell lines. For instance, derivatives with similar furo-pyrrole structures demonstrated antineoplastic activity against human cancer cell lines such as HT-29 and TK-10. The mechanism of action was suggested to involve apoptosis induction and cell cycle arrest at specific phases .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Related compounds have shown protective effects against oxidative stress in neuronal cell cultures. For example, some derivatives were reported to reduce levels of pro-inflammatory cytokines and reactive oxygen species (ROS), suggesting a possible application in neurodegenerative diseases like Alzheimer's disease (AD) . The modulation of these pathways may be beneficial for developing therapeutic strategies targeting AD.
Antimicrobial Activity
Preliminary assessments have indicated that certain derivatives of furo-pyrrole compounds possess antimicrobial properties. While specific data on this compound is limited, similar compounds have been documented to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A series of furo-pyrrole derivatives were tested for anticancer activity, revealing that modifications in the side chains significantly influenced their efficacy against various cancer types. The study highlighted the importance of structural optimization for enhancing biological activity.
- Neuroprotection : Research on similar compounds demonstrated significant neuroprotection in vitro by attenuating oxidative stress markers in neuronal cells exposed to amyloid-beta peptides. This suggests potential avenues for further exploration regarding cis-tert-butyl derivatives in neurodegenerative disease models.
Scientific Research Applications
Medicinal Chemistry
Cis-tert-butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate has been investigated for its potential therapeutic properties. Its structural characteristics suggest possible applications in the development of new pharmaceuticals.
Case Study: Anticancer Activity
Research has shown that derivatives of furo-pyrrole compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could inhibit tumor growth by inducing apoptosis in cancer cells. This suggests that cis-tert-butyl derivatives may also possess similar properties, warranting further investigation into their mechanism of action and efficacy against specific cancer types .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Case Study: Synthesis of Bioactive Compounds
In a recent synthesis project, researchers utilized this compound as a starting material to create novel bioactive compounds. The reactions involved various coupling strategies that leveraged the compound's hydroxymethyl group for further functionalization, leading to products with enhanced biological activity .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
A study explored the incorporation of cis-tert-butyl derivatives into polymer matrices to enhance mechanical properties and thermal stability. The results indicated improved performance metrics compared to traditional materials, highlighting the potential for commercial applications in coatings and composite materials .
Chemical Reactions Analysis
Synthetic Routes and Key Functionalizations
The compound’s reactivity is driven by its fused furopyrrole bicyclic system, hydroxymethyl group, and tert-butyl carbamate (Boc) protection. Key reactions include:
Hydroxymethyl Group Functionalization
The hydroxymethyl substituent at the 3a position undergoes oxidation, protection, or substitution:
-
Oxidation : Converts the hydroxymethyl group to a ketone or carboxylic acid under controlled conditions (e.g., Dess-Martin periodinane or KMnO₄) .
-
Protection : Silylation (e.g., TBSCl) or acetylation (e.g., Ac₂O) stabilizes the hydroxyl group for downstream reactions .
Boc Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA) to yield a secondary amine intermediate, enabling further alkylation or acylation .
Reactivity in Heterocyclic Systems
The fused furo[3,4-c]pyrrole core participates in cycloadditions and ring-opening reactions:
Ring-Opening Reactions
-
Acidic hydrolysis of the furan ring generates diol intermediates, which can be re-functionalized (e.g., esterification) .
-
Base-induced cleavage under NaOH/MeOH yields pyrrolidine derivatives .
Cycloaddition Chemistry
The bicyclic structure acts as a dipolarophile in [3+2] cycloadditions with azides or nitrile oxides, forming triazole or isoxazoline hybrids .
Catalytic Modifications
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Furo[3,4-c]pyrrole Derivatives
cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
- Structural Difference: The hydroxymethyl group is replaced by an aminomethyl (-CH2NH2) group.
- Properties: Molecular Formula: C12H22N2O3 Molecular Weight: 242.31 g/mol Applications: The amino group enhances reactivity for peptide coupling or crosslinking, making it suitable for prodrug development .
Ethyl (1R,2R)-rel-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate
- Structural Difference : A spirocyclic indoline system replaces the furopyrrole core.
- Properties: Molecular Formula: C14H15NO3 Applications: Used in asymmetric synthesis for chiral building blocks .
Cyclopenta[c]pyrrole Derivatives
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)
- Structural Difference : Contains a cyclopenta[c]pyrrole core with a ketone (5-oxo) group instead of the hydroxymethyl-substituted furo ring.
- Properties: Molecular Formula: C12H19NO3 Molecular Weight: 225.28 g/mol Physical Data:
- Boiling Point: 382.8±42.0°C
- Log P (iLOGP): 1.22
- Solubility (ESOL): -2.43 (moderately soluble)
Hexahydropyrrolo[3,4-b]pyrrole Derivatives
tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6)
Comparative Analysis Table
Preparation Methods
Pd-Catalyzed Cascade Cyclization
A prominent method involves a palladium(0)-catalyzed cascade reaction that forms the fused furo-pyrrole ring system with high regio- and stereoselectivity. The general procedure includes:
- Use of Pd(PPh3)4 as the catalyst (5–10 mol%) under inert atmosphere (argon).
- Reaction with a suitable β-dicarbonyl bis-nucleophile and a protected dihydropyran substrate bearing a tert-butyldimethylsilyl (TBS) ether.
- Solvent system: Toluene or toluene/DMF mixtures at low concentrations (~0.05 M).
- Stirring at room temperature overnight to allow complete cyclization.
- Purification by flash column chromatography to isolate the desired cis-fused product.
This approach enables the formation of the cis-fused tetrahydrofuro-pyrrole core with the hydroxymethyl substituent introduced via the protected hydroxyl group on the starting material, which is later deprotected to yield the free hydroxymethyl functionality.
Protection and Deprotection Steps
- The tert-butyl ester is typically introduced early in the synthesis to protect the carboxylic acid functionality, allowing for selective transformations without interference.
- Hydroxyl groups are commonly protected as tert-butyldimethylsilyl ethers during the cyclization steps to prevent side reactions.
- After the key cyclization, these protecting groups are removed under mild acidic or fluoride ion conditions to reveal the free hydroxymethyl group at the 3a-position.
Representative Reaction Conditions and Yields
Detailed Research Findings
- The Pd-catalyzed cascade reaction is highly efficient for constructing the fused bicyclic system with cis stereochemistry, as verified by NMR and HRMS data.
- The reaction tolerates various β-dicarbonyl nucleophiles, enabling structural diversity.
- The hydroxymethyl substituent is introduced via a protected hydroxyl precursor, ensuring regioselective functionalization.
- The tert-butyl ester group remains stable under the reaction conditions and is compatible with palladium catalysis.
- Purification by flash chromatography using ethyl acetate/petroleum ether mixtures yields pure compounds with melting points consistent with literature values, confirming product identity.
Summary Table of Key Analytical Data from Preparation
Q & A
Q. What synthetic methodologies are recommended for synthesizing cis-tert-butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate?
- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including hydrogenation and coupling reagents. For example, similar bicyclic pyrrolidine derivatives are synthesized using N,N′-carbonyldiimidazole (CDI) and N,N′-tetramethyluronium hexafluorophosphate (HATU) to activate carboxyl groups for amide bond formation . Key steps include:
- Protection/deprotection of functional groups (e.g., tert-butyl carbamate groups).
- Cyclization under controlled conditions to form the fused furo-pyrrolidine ring system.
- Purification via column chromatography or recrystallization to isolate the cis-isomer.
- Critical Parameters : Solvent choice (e.g., dichloromethane, DMF), temperature control, and stoichiometric ratios of reagents.
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve molecular geometry and confirm stereochemistry . Validation involves:
- Data Collection : High-resolution diffraction data (e.g., Mo-Kα radiation).
- Refinement : Iterative adjustment of atomic coordinates and thermal parameters.
- Validation Tools : CheckCIF for assessing residual density, bond lengths, and angles .
- Example : For related bicyclic systems, Cremer-Pople puckering parameters (see Advanced Questions) are calculated to validate ring conformations .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Based on safety data sheets (SDS) of structurally similar compounds:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks .
- First Aid : In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in a cool, dry place (2–8°C) away from incompatible materials (e.g., strong oxidizers) .
Table 1 : Key Physical and Hazard Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H19NO3 | |
| Molecular Weight | 225.2842 g/mol | |
| Flash Point | >183.5°C (estimated) | |
| Acute Toxicity (Oral) | Category 4 (LD50 > 2000 mg/kg) |
Advanced Research Questions
Q. How can ring puckering coordinates resolve conformational ambiguities in the furo-pyrrolidine system?
- Methodological Answer : Cremer-Pople puckering parameters quantify non-planar ring distortions. For five-membered rings (e.g., the tetrahydrofuran moiety):
- Amplitude (q) : Measures deviation from planarity.
- Phase Angle (φ) : Describes the type of puckering (e.g., envelope vs. twist).
- Application : Computational tools (e.g., Mercury, Olex2) calculate these parameters from crystallographic data. For example, q > 0.5 Å indicates significant puckering, which impacts reactivity and binding in drug design .
Q. What strategies resolve contradictions between spectroscopic (NMR) and crystallographic data for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solution vs. solid-state conformers). Mitigation strategies include:
- Variable-Temperature NMR : Identifies conformational exchange broadening.
- DFT Calculations : Compare optimized geometries with crystallographic data .
- Complementary Techniques : Use 2D NMR (COSY, NOESY) to validate stereochemistry .
- Case Study : For Viburnam-derived iridoids, NMR data (e.g., vicinal coupling constants) aligned with crystallographic puckering parameters after DFT refinement .
Q. How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?
- Methodological Answer : The fused furo-pyrrolidine scaffold is a privileged structure in medicinal chemistry. Key applications:
- Enzyme Inhibition : Derivatives are screened in assays like Amplex-Red fluorescence for autotaxin (ATX) inhibition .
- Solubility Optimization : HT-Solubility assays in phosphate buffer (pH 6.8–7.4) guide prodrug design.
- Metabolic Stability : Glutathione adduct screening predicts oxidative metabolism pathways .
Table 2 : In Vitro Pharmacological Screening Parameters
| Assay Type | Method | Key Metrics | Source |
|---|---|---|---|
| ATX Inhibition | Amplex-Red fluorescence | IC50 (nM) | |
| Solubility | Shake-flask (pH 7.4) | µg/mL | |
| Metabolic Stability | Glutathione adduct formation | % remaining at 1 hr |
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility for this compound?
- Methodological Answer : Variations often stem from impurities or polymorphic forms. Solutions include:
- Recrystallization : Use solvents like ethyl acetate/hexane to isolate pure polymorphs.
- DSC/TGA Analysis : Characterize thermal behavior to identify polymorphs .
- Collaborative Validation : Cross-reference data with independent labs or databases (e.g., PubChem, Reaxys).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
